molecular formula C18H18N2O B12461848 4-tert-butyl-N-(4-cyanophenyl)benzamide

4-tert-butyl-N-(4-cyanophenyl)benzamide

Cat. No.: B12461848
M. Wt: 278.3 g/mol
InChI Key: PRDMRYXDKGUAIW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-cyanophenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a cyano-substituted phenylamine moiety. Its synthesis involves nickel-catalyzed reductive aminocarbonylation of 4-iodobenzonitrile with 1-(tert-butyl)-4-nitrobenzene, yielding the compound as a pale brown amorphous solid (57% yield) . This molecule serves as a key intermediate in pharmaceutical synthesis, notably in the preparation of Letrozole, a non-steroidal aromatase inhibitor, via nucleophilic substitution and dehydration steps .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

4-tert-butyl-N-(4-cyanophenyl)benzamide

InChI

InChI=1S/C18H18N2O/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-16-10-4-13(12-19)5-11-16/h4-11H,1-3H3,(H,20,21)

InChI Key

PRDMRYXDKGUAIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Activation : The base (e.g., triethylamine) deprotonates the amine, enhancing its nucleophilicity.
  • Nucleophilic attack : The amine attacks the acyl chloride, forming a tetrahedral intermediate.
  • Elimination : Chloride ion is expelled, yielding the benzamide product.

Procedure :

  • Reagents : 4-tert-Butylbenzoyl chloride (1.2 equiv), 4-cyanophenylamine (1.0 equiv), triethylamine (2.0 equiv).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : Stirred at 0–25°C for 4–12 hours.
  • Workup : The reaction mixture is washed with water, extracted with organic solvent, and purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Yield : 70–85%.

Schotten-Baumann Reaction with Benzoyl Chloride Derivatives

A modified Schotten-Baumann procedure is employed for large-scale synthesis. This method ensures rapid reaction kinetics and high purity.

Procedure :

  • Reagents : 4-tert-Butylbenzoyl chloride (1.1 equiv), 4-cyanophenylamine (1.0 equiv), aqueous NaOH (10%).
  • Conditions : The acyl chloride is added dropwise to a biphasic mixture of the amine and NaOH under vigorous stirring at 0–5°C.
  • Workup : The precipitate is filtered, washed with cold water, and dried under vacuum.

Yield : 75–80%.

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry, solid-phase synthesis has been explored using resin-bound 4-cyanophenylamine.

Procedure :

  • Resin : Wang resin functionalized with 4-cyanophenylamine.
  • Coupling : 4-tert-Butylbenzoic acid is activated with HBTU/DIPEA and coupled to the resin.
  • Cleavage : The product is released using trifluoroacetic acid (TFA)/dichloromethane (1:1).

Yield : 60–70%.

Alternative Routes and Optimization Strategies

Catalytic Amidation Using Coupling Reagents

Reagents : 4-tert-Butylbenzoic acid, 4-cyanophenylamine, HATU, DIPEA.
Conditions : DMF, 25°C, 6 hours.
Yield : 80–85%.

Microwave-Assisted Synthesis

Conditions : Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% compared to conventional heating.

Comparative Analysis of Methods

Method Conditions Yield Purity Scale Feasibility
Nucleophilic Acyl Substitution 0–25°C, 4–12h 70–85% >95% Lab to pilot
Schotten-Baumann 0–5°C, biphasic 75–80% >98% Industrial
Solid-Phase Synthesis TFA cleavage 60–70% 90–95% High-throughput
Catalytic Amidation HATU/DIPEA, 6h 80–85% >97% Lab-scale

Key Challenges and Solutions

  • Impurity Control : Hydrolysis of the nitrile group to carboxylic acid may occur under acidic conditions. Mitigated by using anhydrous solvents and neutral workup.
  • Solvent Selection : THF minimizes side reactions compared to DCM in moisture-sensitive steps.
  • Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported DMAP) improve cost-efficiency for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-cyanophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-(4-cyanophenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-cyanophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group enhances steric bulk and lipophilicity, while substituents on the phenylamine ring dictate electronic and solubility profiles. Key comparisons include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-tert-butyl-N-(4-cyanophenyl)benzamide -CN C₁₈H₁₈N₂O 278.35 Intermediate for Letrozole; moderate polarity
4-tert-butyl-N-(4-methoxyphenyl)benzamide -OCH₃ C₁₈H₂₁NO₂ 283.37 Increased solubility due to methoxy group; used in crystallography studies
4-bromo-N-(2-nitrophenyl)benzamide -Br, -NO₂ C₁₃H₁₀BrN₂O₂ 305.14 Structural analog with two molecules per asymmetric unit; crystallographic comparisons highlight bond length variations
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide -F, -OH C₁₅H₁₁FN₂O₂ 270.26 Enhanced hydrogen bonding via hydroxyl group; regulated under GHS for acute toxicity
4-tert-butyl-N-(2-thienylmethyl)benzamide Thienylmethyl C₁₆H₁₉NOS 273.39 Sulfur-containing moiety alters electronic properties; potential for heterocyclic interactions

Crystallographic and Structural Variations

  • The title compound’s tert-butyl group induces steric hindrance, contrasting with 4-bromo-N-(2-nitrophenyl)benzamide, where bromo and nitro groups create distinct bond angles (e.g., C–Br bond length: 1.898 Å) .
  • Replacement of the N-(4-cyanophenyl) group with a prop-2-ynyl chain in fluorinated benzamides eliminates π⋯π stacking interactions, altering crystal packing .

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